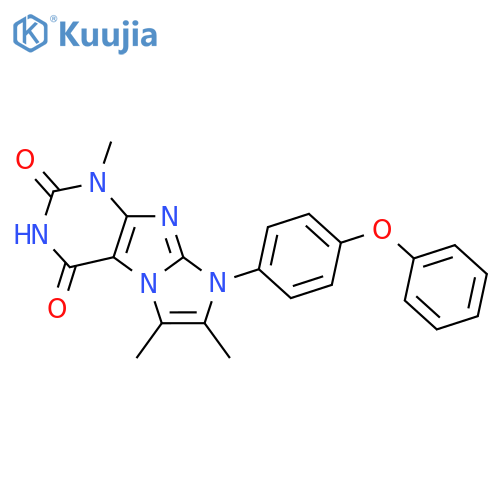

Cas no 879454-10-1 (1,6,7-trimethyl-8-(4-phenoxyphenyl)-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)

879454-10-1 structure

商品名:1,6,7-trimethyl-8-(4-phenoxyphenyl)-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione

1,6,7-trimethyl-8-(4-phenoxyphenyl)-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione 化学的及び物理的性質

名前と識別子

-

- 1,6,7-trimethyl-8-(4-phenoxyphenyl)-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione

- AKOS005516633

- 1,6,7-trimethyl-8-(4-phenoxyphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

- 4,7,8-trimethyl-6-(4-phenoxyphenyl)purino[7,8-a]imidazole-1,3-dione

- Z241744760

- F3235-0071

- 879454-10-1

- AKOS001411069

- VU0606613-1

-

- インチ: 1S/C22H19N5O3/c1-13-14(2)27-18-19(25(3)22(29)24-20(18)28)23-21(27)26(13)15-9-11-17(12-10-15)30-16-7-5-4-6-8-16/h4-12H,1-3H3,(H,24,28,29)

- InChIKey: HPWWQMKJBDGYAR-UHFFFAOYSA-N

- ほほえんだ: O=C1C2=C(N(C)C(N1)=O)N=C1N(C3C=CC(=CC=3)OC3C=CC=CC=3)C(C)=C(C)N12

計算された属性

- せいみつぶんしりょう: 401.14878949g/mol

- どういたいしつりょう: 401.14878949g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 30

- 回転可能化学結合数: 3

- 複雑さ: 676

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 80.9Ų

- 疎水性パラメータ計算基準値(XlogP): 4.3

1,6,7-trimethyl-8-(4-phenoxyphenyl)-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F3235-0071-15mg |

1,6,7-trimethyl-8-(4-phenoxyphenyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione |

879454-10-1 | 90%+ | 15mg |

$89.0 | 2023-07-28 | |

| Life Chemicals | F3235-0071-100mg |

1,6,7-trimethyl-8-(4-phenoxyphenyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione |

879454-10-1 | 90%+ | 100mg |

$248.0 | 2023-07-28 | |

| Life Chemicals | F3235-0071-3mg |

1,6,7-trimethyl-8-(4-phenoxyphenyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione |

879454-10-1 | 90%+ | 3mg |

$63.0 | 2023-07-28 | |

| Life Chemicals | F3235-0071-5mg |

1,6,7-trimethyl-8-(4-phenoxyphenyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione |

879454-10-1 | 90%+ | 5mg |

$69.0 | 2023-07-28 | |

| Life Chemicals | F3235-0071-20mg |

1,6,7-trimethyl-8-(4-phenoxyphenyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione |

879454-10-1 | 90%+ | 20mg |

$99.0 | 2023-07-28 | |

| Life Chemicals | F3235-0071-75mg |

1,6,7-trimethyl-8-(4-phenoxyphenyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione |

879454-10-1 | 90%+ | 75mg |

$208.0 | 2023-07-28 | |

| Life Chemicals | F3235-0071-2μmol |

1,6,7-trimethyl-8-(4-phenoxyphenyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione |

879454-10-1 | 90%+ | 2μmol |

$57.0 | 2023-07-28 | |

| Life Chemicals | F3235-0071-25mg |

1,6,7-trimethyl-8-(4-phenoxyphenyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione |

879454-10-1 | 90%+ | 25mg |

$109.0 | 2023-07-28 | |

| Life Chemicals | F3235-0071-4mg |

1,6,7-trimethyl-8-(4-phenoxyphenyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione |

879454-10-1 | 90%+ | 4mg |

$66.0 | 2023-07-28 | |

| Life Chemicals | F3235-0071-1mg |

1,6,7-trimethyl-8-(4-phenoxyphenyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione |

879454-10-1 | 90%+ | 1mg |

$54.0 | 2023-07-28 |

1,6,7-trimethyl-8-(4-phenoxyphenyl)-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione 関連文献

-

Eliseo Ruiz,Jordi Cirera,Santiago Alvarez,Claudia Loose,Jens Kortus Chem. Commun., 2008, 52-54

-

Dongnv Jin,Gaojie Jiao,Wenfeng Ren,Jinghui Zhou,Runcang Sun J. Mater. Chem. C, 2021,9, 16450-16458

-

Chan Hyung Park,SungKwon Jeon,Sang-Hee Park,Min Gyu Shin,Min Sang Park,Sun-Young Lee,Jung-Hyun Lee J. Mater. Chem. A, 2019,7, 3992-4001

-

4. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599

-

Chengqiang Wang,Haixia Xu,Chun Liu,Ziyue Peng,Ruoxing Min,Jianjun Li,Yanglei Jin,Yihan Wang,Zhihao Li,Lixin Zhu Biomater. Sci., 2021,9, 3005-3018

879454-10-1 (1,6,7-trimethyl-8-(4-phenoxyphenyl)-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione) 関連製品

- 172514-47-5(4-amino-2,6-dichlorobenzene-1-sulfonamide)

- 2228237-62-3(4-1-(aminooxy)-2-methylpropan-2-yl-2-fluoro-N,N-dimethylaniline)

- 15165-79-4(α-Naphthaleneacetic Acid Potassium Salt)

- 886495-79-0(3-[4-(4-Methoxy-phenyl)-thiazol-2-yl]-phenylamine)

- 34907-24-9(N-(4-Nitrobenzyl)benzamide)

- 941961-26-8(methyl 2-(2Z)-6-methyl-2-{3-(phenylsulfanyl)propanoylimino}-2,3-dihydro-1,3-benzothiazol-3-ylacetate)

- 2228333-51-3(2-fluoro-2-3-nitro-5-(trifluoromethyl)phenylethan-1-amine)

- 1694115-14-4(1-(4-bromophenyl)methyl-N-methyl-1H-imidazol-2-amine)

- 1572134-89-4(2-Amino-1-(4-(pyridin-4-yl)piperazin-1-yl)propan-1-one)

- 1334372-97-2(N-(2-methoxy-5-methylphenyl)-1-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide)

推奨される供給者

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Wuhan ChemNorm Biotech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬